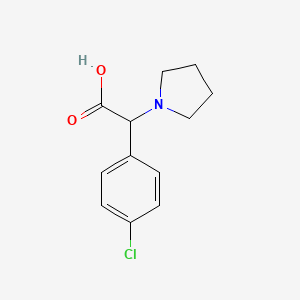

2-(4-Chlorophenyl)-2-(pyrrolidin-1-YL)acetic acid

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-pyrrolidin-1-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-10-5-3-9(4-6-10)11(12(15)16)14-7-1-2-8-14/h3-6,11H,1-2,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJYGYDFYYOTTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of 4-Aminobutyric Acid Derivatives

A foundational approach involves the N-alkylation of 4-aminobutyric acid esters with chloroacetamide derivatives. As detailed in Soviet-era patents, potassium salts of 4-aminobutyric acid react with chloroacetamide in alcoholic media at a 2:1 molar ratio, forming intermediates such as n-butyl 4-carbamoylmethylamino-3-phenylbutyrate. Cyclization is subsequently induced via reflux in toluene with potassium phosphate monohydrate and tetrabutylammonium bromide (TBAB), yielding 2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide. Modifications using chloroacetonitrile as the alkylating agent followed by ethanol-mediated hydrolysis achieve comparable results (44% yield).

Critical Parameters

-

Solvent System : Polar aprotic solvents (DMF) enhance alkylation efficiency at 20–60°C.

-

Catalysts : TBAB accelerates cyclization by stabilizing transition states.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in 48–63% purity.

Ullmann Condensation Pathway

Coupling of o-Chloroacetophenone and Para-Chlorophenol

Chinese patent CN102746142A outlines a two-step synthesis starting with Ullmann condensation. o-Chloroacetophenone reacts with para-chlorophenol in the presence of sodium hydroxide and copper powder under nitrogen, forming 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone. Subsequent treatment with sublimed sulfur and morpholine quinoline induces ketone-to-acid conversion, followed by hydrochloric/acetic acid hydrolysis to yield 2-(2-(4-chlorophenyl)phenyl)acetic acid.

Table 1: Reaction Conditions for Ullmann Condensation

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | NaOH, Cu powder | 125–130°C | 10 h | 68% |

| 2 | S₈, morpholine quinoline | Reflux | 5 h | 72% |

| 3 | HCl/CH₃COOH | Reflux | 18 h | 85% |

Final purification via sequential extraction (ethyl acetate/water) and recrystallization (toluene/sherwood oil) achieves 431 g of pure product.

Direct Amidation of Carboxylic Acid Precursors

Carbodiimide-Mediated Coupling

RSC publications describe amidation of 2-(4-chlorophenyl)acetic acid derivatives with pyrrolidine using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and triethylamine (Et₃N) in dichloromethane. The reaction proceeds at 50°C for 4 hours, followed by extraction and silica gel chromatography (ethyl acetate/hexane) to isolate 2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid in 58% yield.

Mechanistic Insight

EDCI activates the carboxylic acid to an O-acylisourea intermediate, which reacts with pyrrolidine to form the target amide. Et₃N neutralizes HCl byproducts, driving the reaction to completion.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Comparison

| Method | Steps | Total Yield | Purity | Scalability |

|---|---|---|---|---|

| Alkylation-Cyclization | 2 | 44–63% | 95% (HPLC) | Moderate |

| Ullmann Condensation | 3 | 52% | 99% | High |

| Direct Amidation | 1 | 58% | 97% | High |

-

Alkylation-Cyclization : Suitable for gram-scale synthesis but requires toxic solvents (DMF).

-

Ullmann Condensation : High-yielding but energy-intensive due to prolonged reflux.

-

Direct Amidation : Most efficient for rapid access but dependent on costly coupling agents.

Industrial and Research Considerations

Cost-Benefit Analysis

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(pyrrolidin-1-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that 2-(4-Chlorophenyl)-2-(pyrrolidin-1-YL)acetic acid exhibits notable anti-inflammatory and analgesic effects. In various animal models, it has demonstrated effectiveness in reducing pain and inflammation, making it a candidate for developing new pain management therapies .

- Mechanism of Action : The compound's analgesic effects are likely mediated through its interaction with pain pathways and inflammatory mediators. Studies suggest that it may inhibit cyclooxygenase enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Potential

In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines. Its mechanism involves interactions with metalloproteinases, which play a critical role in cancer metastasis and tissue remodeling.

- Case Study : A study reported that the compound effectively reduced cell viability in breast cancer cell lines, suggesting its potential as an anticancer agent.

Synthesis Techniques

The synthesis of this compound can be achieved through several methods, including:

- Starting Materials : Utilizing pyrrolidine derivatives and chlorinated aromatic compounds.

- Reagents : Common reagents include acetic anhydride or acetic acid in the presence of catalysts.

This flexibility in synthesis allows for the development of various analogs to enhance biological activity or reduce side effects.

Research Findings and Insights

Recent studies have focused on the pharmacological evaluation of this compound's derivatives. The findings indicate that modifications to the chemical structure can significantly alter biological activity:

- Anticonvulsant Activity : Some derivatives have shown promising anticonvulsant properties comparable to established medications like valproic acid .

Case Study Highlights

- A study involving a series of pyrrolidine derivatives demonstrated that those containing electron-withdrawing groups exhibited enhanced anticonvulsant activity.

- Animal models indicated that certain derivatives could effectively manage neuropathic pain, underscoring their therapeutic potential beyond traditional applications .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(pyrrolidin-1-YL)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs are classified based on modifications to the aryl group, heterocyclic ring, or functional groups. Key comparisons include:

Substituted Phenyl Analogs

Key Observations :

Functional Group Modifications

Ester and Amide Derivatives

- Ethyl Ester of Cetirizine Analogs : Ethyl ester derivatives (e.g., Cetirizine ethyl ester) improve membrane permeability but require metabolic activation to the free acid for activity .

- Amide Derivatives : 2-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)acetamide (CAS: 1000340-02-2) replaces the carboxylic acid with an amide, reducing acidity and enhancing blood-brain barrier penetration .

Salt Forms

- Hydrochloride salts (e.g., CAS: 1956309-54-8) enhance aqueous solubility, critical for intravenous formulations .

Pharmacologically Active Analogs

Levocetirizine Derivatives

Levocetirizine dihydrochloride (CAS: 130018-87-0) shares the 4-chlorophenyl group but incorporates a piperazine ring and ethoxyacetic acid chain. It is a potent antihistamine, highlighting the importance of heterocycle choice (piperazine vs. pyrrolidine) in H1-receptor affinity .

Pyrazole and Pyrrole Derivatives

- 2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid (CAS: 53808-88-1) demonstrates anti-inflammatory activity, emphasizing the role of pyrazole rings in modulating COX-2 inhibition .

- 2-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid (CAS: 42779-82-8) shows antimicrobial properties, linked to the electron-withdrawing chloro group enhancing membrane disruption .

Biological Activity

2-(4-Chlorophenyl)-2-(pyrrolidin-1-YL)acetic acid is a compound of significant interest in medicinal chemistry due to its structural features, which suggest potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to a pyrrolidine ring, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 241.7 g/mol. The presence of the carboxylic acid moiety allows for various chemical reactions, enhancing its versatility in organic synthesis and medicinal applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may exert its effects through:

- Hydrogen bonding : Facilitating interactions with target proteins.

- Hydrophobic interactions : Enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.

- Van der Waals forces : Contributing to the overall stability of the ligand-receptor complex.

These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of this compound may possess anticancer properties. For instance, a study comparing various pyrrolidine derivatives found that compounds with para-substituted phenyl groups showed enhanced cytotoxicity against human lung adenocarcinoma cells (A549). Specifically, compounds with chlorophenyl substitutions reduced cell viability significantly compared to controls .

| Compound | Cell Viability (%) | IC50 Value (µM) |

|---|---|---|

| Control | 100 | - |

| Compound with 4-Chlorophenyl | 64 | 20 |

| Compound without substitution | 78 | 30 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits activity against certain Gram-positive bacteria, although results vary based on structural modifications. The minimum inhibitory concentration (MIC) values suggest moderate efficacy against pathogens like Staphylococcus aureus and Enterococcus faecalis but limited activity against Gram-negative bacteria .

Case Studies

Several case studies highlight the significance of this compound in clinical contexts:

- Fatal Poisoning Case : A report identified this compound in a toxicological analysis following a fatal poisoning incident involving synthetic cathinones. This underscores the need for careful monitoring of similar compounds due to their potential for abuse and toxicity .

- Therapeutic Trials : Ongoing clinical trials are investigating the efficacy of pyrrolidine derivatives, including variations of this compound, in treating neurological disorders. Preliminary findings suggest potential benefits in pain management and seizure control due to their interaction with neurotransmitter systems.

Q & A

Basic: What are the key physicochemical properties of 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid?

Answer:

The compound exhibits a boiling point of 429.1°C at 760 mmHg and a theoretical density of 1.23 g/cm³ . It is stored at 4°C and appears as a powder with a flash point of 213.3°C . Its molecular structure includes a 4-chlorophenyl group linked to a pyrrolidine ring via an acetic acid backbone, as confirmed by SMILES notation: CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CC(=O)O .

Basic: What synthetic methodologies are reported for analogous chlorophenyl-pyrrolidine derivatives?

Answer:

Synthesis often involves condensation, cyclization, and functional group modifications. For example:

- Step 1 : Condensation of 4-chlorobenzaldehyde with aminopyridine derivatives under basic conditions (e.g., NaOH in dichloromethane) .

- Step 2 : Cyclization using catalysts like palladium or copper in solvents such as DMF or toluene .

- Step 3 : Purification via vacuum drying and recrystallization from methanol or ethanol .

Advanced: How is the crystal structure of similar compounds determined experimentally?

Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard. For example:

- Preparation : Crystals are grown via slow evaporation of methanol solutions at room temperature.

- Refinement : Hydrogen atoms are geometrically positioned (C–H bond lengths: 0.93–0.97 Å) and refined with isotropic displacement parameters .

- Validation : Data is cross-checked using software like SHELX or OLEX2 to resolve bond angles and torsional strain .

Advanced: What analytical techniques are used to assess purity and structural integrity?

Answer:

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>99%) .

- Spectroscopy :

Advanced: How can structural modifications enhance biological activity or solubility?

Answer:

- Bioisosteric Replacement : Substituting the pyrrolidine ring with piperidine (6-membered) reduces steric hindrance, improving receptor binding .

- Derivatization : Acetylation of the acetic acid moiety enhances lipophilicity, as seen in related compounds like 5-acetyl-4-(2-chlorophenyl)-dihydropyrimidinones .

- Salt Formation : Sodium or potassium salts improve aqueous solubility for in vitro assays .

Advanced: How to resolve contradictions in reported synthetic yields or reaction conditions?

Answer:

- Case Study : Discrepancies in cyclization yields (e.g., 60% vs. 85%) may arise from solvent polarity or catalyst loading.

- Solution : Optimize reaction parameters using design-of-experiments (DoE) frameworks. For instance, increasing DMF volume by 20% improved yields in palladium-catalyzed reactions .

- Validation : Replicate experiments under inert atmospheres (N₂/Ar) to exclude oxidative side reactions .

Advanced: What computational tools aid in predicting reactivity or pharmacokinetics?

Answer:

- Density Functional Theory (DFT) : Models reaction pathways (e.g., energy barriers for nucleophilic substitution at the chlorophenyl group) .

- ADMET Prediction : Software like SwissADME estimates logP (2.1), suggesting moderate blood-brain barrier permeability .

- Molecular Dynamics (MD) : Simulates binding affinities to biological targets (e.g., enzymes with pyrrolidine-binding pockets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.